molecular formula C21H21ClN2O2 B12411684 Desloratadine N-carboxylic acid methyl ester-d4

Desloratadine N-carboxylic acid methyl ester-d4

Cat. No.: B12411684
M. Wt: 372.9 g/mol
InChI Key: XTGUGVYFFYZHSJ-AREBVXNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deuterated Pharmaceutical Compounds: Fundamental Principles and Isotopic Labeling Strategies

Deuterium (²H), a stable hydrogen isotope with a neutron in its nucleus, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds due to its lower zero-point energy. This bond strength difference reduces metabolic cleavage rates by cytochrome P450 enzymes, potentially extending drug half-lives and altering pharmacokinetic profiles. Isotopic labeling strategies for pharmaceuticals typically involve late-stage deuterium incorporation to minimize synthetic complexity and cost. Common methods include:

  • Hydrogen-deuterium exchange using deuterated solvents under acidic or basic conditions
  • Catalytic deuteration of unsaturated precursors with deuterium gas
  • Synthetic incorporation of pre-deuterated building blocks during multistep syntheses

The deuterated analog of Desloratadine N-carboxylic acid methyl ester demonstrates these principles, with four deuterium atoms strategically placed at metabolically stable positions to preserve isotopic integrity during analytical procedures.

Role of Desloratadine N-Carboxylic Acid Methyl Ester-d4 in Modern Analytical Methodologies

As a deuterated internal standard, this compound addresses critical challenges in liquid chromatography-mass spectrometry (LC-MS) analysis:

Property Non-Deuterated Form (C21H21ClN2O2) Deuterated Form (C21D4H17ClN2O2)
Molecular Weight 368.9 g/mol 372.9 g/mol
Mass Spectrometry Shift - +4 Da (quadrupole analyzers)
Chromatographic Behavior Identical retention time Near-identical retention time with distinct m/z

This isotopic differentiation enables simultaneous analysis of endogenous compounds and reference standards without chromatographic separation, significantly improving assay precision. The compound's stability under typical LC-MS conditions (pH 2-9, temperatures ≤40°C) makes it particularly valuable for long-duration analytical runs.

Systematic Nomenclature and Chemical Classification Frameworks

The IUPAC name methyl 4-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate-d4 precisely defines the compound's structure. Key classification aspects include:

  • Tricyclic framework : A fused ring system containing pyridine and cycloheptene subunits
  • Deuterium placement : Four deuterium atoms located on the piperidine ring's methyl carboxylate group
  • Functional groups : Ester (-COOCH3), tertiary amine, and aromatic chloro-substituent

The deuterated variant maintains identical spatial configuration to its protiated counterpart, ensuring equivalent interaction with chromatographic stationary phases while providing distinct mass spectral signatures. This balance of structural fidelity and isotopic differentiation underpins its utility in quantitative pharmaceutical analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate

InChI

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3/i11D2,12D2

InChI Key

XTGUGVYFFYZHSJ-AREBVXNXSA-N

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OC)([2H])[2H])[2H]

Canonical SMILES

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Origin of Product

United States

Preparation Methods

Core Synthesis from Loratadine Derivatives

The primary synthetic pathway begins with loratadine (C₂₂H₂₃ClN₂O₂), a precursor to desloratadine. Hydrolysis of loratadine under alkaline conditions removes the ethoxycarbonyl group, yielding desloratadine. For the deuterated analog, deuterium is introduced at the piperidine ring during intermediate stages:

  • Deuterated Piperidine Synthesis :
    • Piperidine derivatives are deuterated via catalytic H-D exchange using D₂O and palladium catalysts or by employing deuterated starting materials (e.g., tetradeutero-piperidine).
    • Example: Reaction of 2,2,6,6-tetradeuteriopiperidine with chloroformate esters under reflux conditions.
  • Coupling with Benzocycloheptapyridine Moiety :
    • The deuterated piperidine is coupled to a chlorinated benzocycloheptapyridine backbone via nucleophilic substitution or condensation reactions.
    • Key conditions: 70–100°C reflux in alcoholic solvents (e.g., methanol-d₄) with potassium hydroxide.

Esterification of Carboxylic Acid Intermediate

The N-carboxylic acid group of desloratadine-d4 is esterified using methanol-d₄ or methyl-d₃ iodide:

  • Methylation Protocol :
    • Desloratadine-d4 carboxylic acid (C₁₉D₄H₁₅ClN₂O₂) is treated with methanol-d₄ and sulfuric acid at 60–80°C for 4–6 hours.
    • Alternative: Use of methyl chloroformate in dichloromethane with triethylamine.

Optimization of Reaction Conditions

Temperature and Solvent Systems

Parameter Condition Yield (%) Purity (%) Source
Hydrolysis Temp. 70–75°C (gradient to 100°C) 88–92 99.8
Esterification Temp. 60–80°C 85–90 99.5
Solvent Methanol-d₄ or 1,2-dichloroethane N/A N/A
  • Critical Note : Gradient temperature control during hydrolysis minimizes side products (e.g., formyl or acetyl derivatives).

Deuterium Enrichment and Isotopic Purity

  • Isotopic Incorporation : ≥99% deuterium at positions 2,2,6,6 of the piperidine ring, confirmed via LC-MS and ²H NMR.
  • Purification : Recrystallization from ethyl acetate or methyl isobutyl ketone removes non-deuterated impurities.

Comparative Analysis of Methodologies

Patent-Based Approaches

  • CN104610225A Method :

    • Uses potassium hydroxide in 55–75% ethanol-water for hydrolysis.
    • Limitation : Requires 7+ hours for complete reaction.
  • CN113004245B Method :

    • Employs chloroethyl chloroformate for intermediate protection, followed by methanol reflux.
    • Advantage : Reduces reaction time to 3–5 hours with higher yields (88%).

Industrial-Scale Production

  • LGC Standards Protocol :
    • Combines deuterated piperidine with pre-formed desloratadine core.
    • Final product purity: >95% (HPLC), isotopic enrichment factor >6600.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Isomers (e.g., 8-chloro-9-chloro desloratadine) may form during coupling.
    • Solution : Gradient temperature control and multiple extractions with ethyl acetate.
  • Deuterium Loss :

    • Issue : H-D exchange under acidic/basic conditions.
    • Mitigation : Use of aprotic solvents (e.g., 1,2-dichloroethane) and neutral pH during esterification.

Analytical Validation

  • Purity Assessment :

    • HPLC with UV detection (λ = 254 nm): Retention time = 9.4–12.1 min.
    • Acceptance Criteria : ≤0.1% non-deuterated impurity.
  • Structural Confirmation :

    • ¹H/²H NMR : Absence of proton signals at δ 2.8–3.5 ppm (piperidine-CH₂).
    • High-Resolution MS : m/z 372.881 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Desloratadine N-carboxylic acid methyl ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism Studies

Desloratadine N-Carboxylic Acid Methyl Ester-d4 is utilized as an internal standard in mass spectrometry for the quantification of desloratadine and its metabolites in biological samples. The deuterated form allows for precise differentiation between the drug and its metabolites, facilitating accurate pharmacokinetic studies.

Table 1: Comparison of Pharmacokinetic Properties

PropertyDesloratadineDesloratadine-d4
Half-life27 hours27 hours
Peak plasma concentrationVaries by dosageVaries by dosage
Metabolic pathwaysHepatic (CYP3A4)Hepatic (CYP3A4)

Therapeutic Development

Research into the antihistaminic effects of desloratadine has led to the exploration of its derivatives, including this compound. Studies have indicated that modifications in the chemical structure can enhance efficacy and reduce side effects associated with traditional antihistamines.

Endocannabinoid System Research

This compound may also play a role in studies related to the endocannabinoid system. As an impurity of desloratadine, its presence can influence the pharmacological profile of compounds being tested as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Case Study Example: FAAH Inhibition

In a study examining FAAH inhibitors, researchers noted that compounds similar to desloratadine exhibited potential therapeutic effects for conditions such as anxiety and depression by modulating endocannabinoid levels. The incorporation of deuterated standards like this compound allowed for enhanced accuracy in measuring drug concentrations and understanding their effects on the endocannabinoid system .

Mechanism of Action

The mechanism of action of Desloratadine N-carboxylic acid methyl ester-d4 is similar to that of desloratadine. It acts as a selective antagonist of the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The deuterated form is used primarily for research purposes to study the pharmacokinetics and metabolism of desloratadine .

Comparison with Similar Compounds

Research Findings and Data

Solubility and Computational Modeling

Compound Solubility (mg/mL) Computational Model Accuracy
Desloratadine 0.12 85% (Physics-based)
Methyl Ester-d4 0.08 78% (Informatics)
Levocabastine Methyl Ester 0.15 92% (QSPR)
Notes:
  • Physics-based models underperform for flexible molecules like desloratadine derivatives, necessitating hybrid approaches .

Q & A

Q. What is the primary application of Desloratadine N-carboxylic acid methyl ester-d4 in analytical research?

This deuterated compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy of metabolite quantification in pharmacokinetic studies. Its deuterium labeling minimizes matrix effects and co-elution issues, ensuring reliable calibration .

Q. How should researchers safely handle and store this compound?

  • Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid aerosol formation and work in a well-ventilated area or fume hood .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation. Ensure cold chain management during transport .

Q. What are the critical parameters for synthesizing high-purity this compound?

Key steps include:

  • Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated methylating agents) under controlled pH and temperature.
  • Purification : Employ preparative HPLC or column chromatography to isolate the target compound from non-deuterated byproducts.
  • Validation : Confirm isotopic purity (>98% deuterium) via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers validate an LC-MS method using this compound as an internal standard?

Validation should include:

  • Linearity : Establish a calibration curve across the expected concentration range (e.g., 1–1000 ng/mL) with R² > 0.98.
  • Precision and accuracy : Perform intra-day and inter-day assays with ≤15% CV for precision and 85–115% recovery for accuracy.
  • Matrix effects : Compare analyte response in biological matrices (e.g., plasma) vs. solvent to assess ion suppression/enhancement. The deuterated standard corrects for these effects .

Q. What experimental strategies resolve discrepancies in deuterated vs. non-deuterated compound behavior during pharmacokinetic studies?

  • Isotopic purity check : Use HRMS to confirm deuterium incorporation levels. Even minor impurities (<2% non-deuterated) can skew results .
  • Kinetic isotope effects (KIEs) : Account for potential differences in metabolic rates due to C-D vs. C-H bonds. Conduct parallel studies with non-deuterated analogs to quantify KIEs .

Q. How can isotopic labeling artifacts be minimized in metabolite identification workflows?

  • Chromatographic separation : Optimize LC conditions (e.g., gradient elution, column chemistry) to resolve deuterated metabolites from endogenous compounds.
  • Data-independent acquisition (DIA) : Use MS/MS libraries specific to deuterated fragments to reduce false identifications .

Data Analysis and Troubleshooting

Q. What statistical methods are recommended for analyzing pharmacokinetic data involving deuterated standards?

  • Non-compartmental analysis (NCA) : Calculate AUC, Cₘₐₓ, and t₁/₂ using software like Phoenix WinNonlin.
  • Multivariate regression : Identify covariates (e.g., age, CYP enzyme activity) influencing metabolite ratios.
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude data points with >3σ deviation .

Q. How should researchers address batch-to-batch variability in deuterated standards?

  • Certificates of Analysis (CoA) : Request batch-specific CoAs from suppliers, including isotopic purity and impurity profiles .
  • In-house validation : Perform parallel analyses with previous batches to ensure consistency in retention time and MS response .

Safety and Regulatory Considerations

Q. What decontamination protocols are recommended for spills involving this compound?

  • Liquid spills : Absorb with inert materials (e.g., diatomaceous earth), then decontaminate surfaces with ethanol or isopropanol.
  • Waste disposal : Collect contaminated materials in sealed containers and dispose of via licensed hazardous waste facilities .

Q. Are there regulatory restrictions on using this compound in preclinical studies?

While the compound is labeled "for research use only," ensure compliance with:

  • GLP/GMP guidelines : Document synthesis, handling, and storage procedures.
  • Ethical approvals : Include deuterated standards in animal/human study protocols if used in tracer assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.